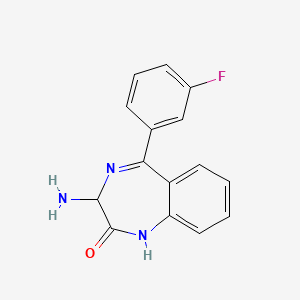![molecular formula C16H32N4O2 B12441485 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine CAS No. 887580-89-4](/img/structure/B12441485.png)
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine is a synthetic organic compound with the molecular formula C16H32N4O2 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine typically involves the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate, which involves the reaction of 4-methylpiperazine with a suitable alkylating agent.
Introduction of the Azetidine Ring: The piperazine intermediate is then reacted with an azetidine derivative under controlled conditions to form the desired azetidine ring.
Protection with Boc Group: Finally, the compound is protected with a tert-butoxycarbonyl (Boc) group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the Boc group.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Boc group provides stability and protects the compound from premature degradation, allowing it to reach its target site effectively.
Vergleich Mit ähnlichen Verbindungen
- 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-piperidine
- 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-pyrrolidine
Comparison: 1-Boc-3-[(4-methyl-piperazin-1-ylpropyl)-amino]-azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to its piperidine and pyrrolidine analogs, the azetidine derivative exhibits different reactivity and binding affinity, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
887580-89-4 |
|---|---|
Molekularformel |
C16H32N4O2 |
Molekulargewicht |
312.45 g/mol |
IUPAC-Name |
tert-butyl 3-[3-(4-methylpiperazin-1-yl)propylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H32N4O2/c1-16(2,3)22-15(21)20-12-14(13-20)17-6-5-7-19-10-8-18(4)9-11-19/h14,17H,5-13H2,1-4H3 |
InChI-Schlüssel |
IJEBAQYWLMBEGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


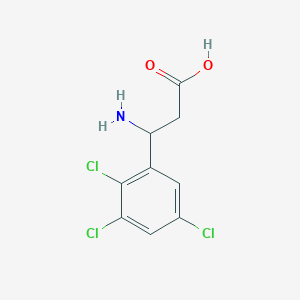
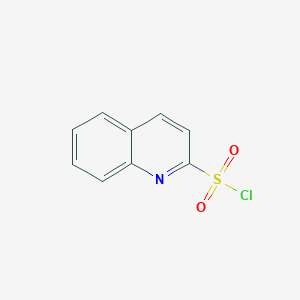

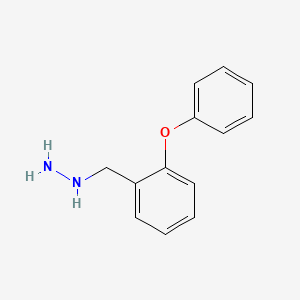
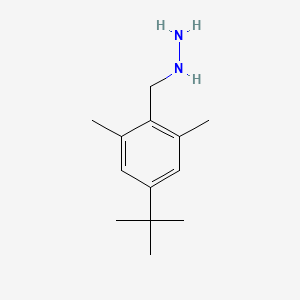

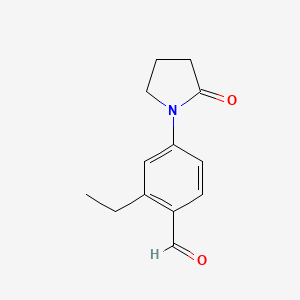
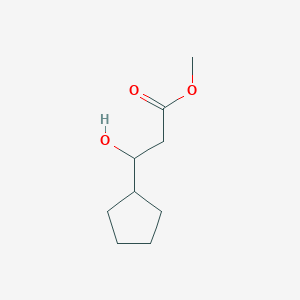
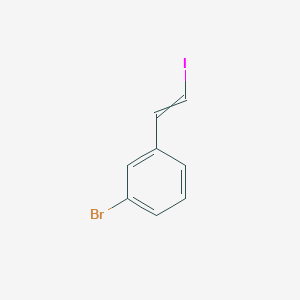
![{1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B12441453.png)
![methyl (2E)-3-[3-(N-{[4'-(dimethylamino)-[1,1'-biphenyl]-4-yl]methyl}-6-(methylamino)naphthalene-2-amido)phenyl]prop-2-enoate](/img/structure/B12441458.png)

